molecular formula C10H12N4O7 B1229933 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione CAS No. 21082-30-4

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione

Cat. No.: B1229933
CAS No.: 21082-30-4
M. Wt: 300.22 g/mol
InChI Key: XRFDFDQNRIGZOW-UMMCILCDSA-N
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Description

9-(beta-D-ribofuranosyl)uric acid is a (beta-D-ribofuranosyl)uric acid.

Biological Activity

The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione , often referred to as a purine analog, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine core modified with a tetrahydrofuran moiety. Its molecular formula is C10H13N5O5C_{10}H_{13}N_{5}O_{5} and it has a molecular weight of 299.24 g/mol. The compound's structure includes hydroxyl groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H13N5O5
Molecular Weight299.24 g/mol
CAS Number3868-31-3
Storage ConditionsKeep in dark place
Biological ClassificationPurine analog

Antiviral Activity

Research indicates that purine analogs can exhibit antiviral properties. A study demonstrated that similar compounds inhibit viral replication through interference with nucleic acid synthesis. The specific mechanism involves the incorporation of the analog into viral RNA or DNA, disrupting normal replication processes .

Anti-cancer Properties

The compound has been investigated for its potential anti-cancer effects. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this purine analog resulted in significant reductions in cell viability in MDA-MB-231 breast cancer cells when compared to untreated controls .

Enzyme Inhibition

The compound demonstrates selective inhibition of certain methyltransferases involved in cellular signaling pathways. For example, it was found to inhibit the activity of CamA (a bacterial adenine methyltransferase), suggesting potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this purine analog can be attributed to several mechanisms:

  • Nucleotide Incorporation : The compound mimics natural nucleotides and can be incorporated into RNA/DNA strands.
  • Enzyme Inhibition : It selectively inhibits methyltransferases and other enzymes critical for nucleic acid metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against several RNA viruses. Results indicated a dose-dependent inhibition of viral replication with an IC50 value suggesting significant potency compared to standard antiviral agents .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HepG2 and MDA-MB-231). The compound showed a substantial decrease in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .

Study 3: Methyltransferase Inhibition

Research published in Nature Communications highlighted the compound's ability to inhibit CamA effectively at concentrations as low as 50 µM while maintaining selectivity over mammalian enzymes .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that purine derivatives play a crucial role in the development of antiviral agents. This specific compound has shown promise as a potential antiviral agent due to its structural similarity to nucleosides that are integral in viral replication processes. Studies have demonstrated that modifications in the purine structure can enhance activity against viruses such as HIV and Hepatitis C .

Antitumor Properties
The compound's ability to inhibit certain kinases involved in cell proliferation suggests its potential as an antitumor agent. In vitro studies have indicated that similar purine analogs can induce apoptosis in cancer cells by interfering with signaling pathways critical for tumor growth .

Biochemical Applications

Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including adenosine deaminase and xanthine oxidase. These enzymes are involved in purine metabolism and are targets for drug development aimed at treating conditions like gout and certain types of cancer. The inhibition of these enzymes can lead to increased levels of purines in the body, which may have therapeutic benefits .

Nucleotide Synthesis
As a purine derivative, this compound can be utilized in the synthesis of nucleotides. It serves as a building block for the development of nucleoside analogs that can be used in research and therapeutic applications related to genetic material manipulation and gene therapy .

Pharmacological Insights

Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of similar compounds have shown that modifications in the tetrahydrofuran moiety can significantly affect the bioavailability of the drug. Research is ongoing to optimize the delivery mechanisms to enhance absorption and efficacy while minimizing side effects .

Potential Side Effects
While promising, the use of this compound also raises concerns regarding side effects associated with purine analogs. Common side effects may include gastrointestinal disturbances and potential toxicity at high doses. Ongoing studies aim to elucidate the safety profile and therapeutic window of this compound .

Data Summary

Application Area Potential Uses Research Findings
Medicinal ChemistryAntiviral agentsEffective against HIV and Hepatitis C
Antitumor propertiesInduces apoptosis in cancer cells
Biochemical ApplicationsEnzyme inhibitionInhibits adenosine deaminase and xanthine oxidase
Nucleotide synthesisServes as a building block for nucleoside analogs
Pharmacological InsightsBioavailability studiesModifications can enhance absorption
Safety profile assessmentsOngoing studies on side effects

Case Study 1: Antiviral Efficacy

A study published in Molecules highlighted the antiviral efficacy of purine derivatives against HIV. The research indicated that structural modifications significantly enhance binding affinity to viral enzymes, suggesting a pathway for developing new antiviral therapies .

Case Study 2: Antitumor Activity

Research conducted by MDPI examined the antitumor properties of various purine analogs. The findings revealed that compounds similar to 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione could effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFDFDQNRIGZOW-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175307
Record name 9-N-Ribofuranosyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21082-30-4
Record name 9-N-Ribofuranosyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-N-Ribofuranosyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Reactant of Route 2
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Reactant of Route 3
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Reactant of Route 4
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Reactant of Route 5
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione
Reactant of Route 6
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione

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